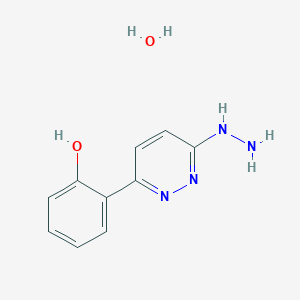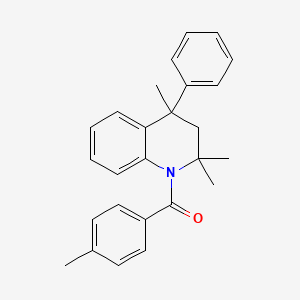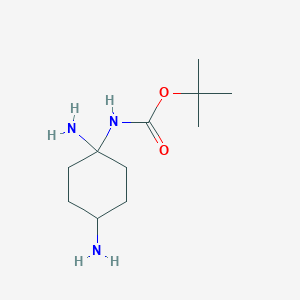![molecular formula C28H31N3O2 B15148492 N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide](/img/structure/B15148492.png)
N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with an ethyl group and a carboxamide group, which is further connected to a cyclohexyl group and a diphenylmethyl carbamoyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of pyridine-2-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then reacted with cyclohexylamine and diphenylmethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(diphenylmethyl)carbamoyl]quinoline-2-carboxamide
- N-(1-carbamoyl-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazol-3-carboxamide
Uniqueness
N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring with a cyclohexyl and diphenylmethyl carbamoyl moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C28H31N3O2 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-[1-(benzhydrylcarbamoyl)cyclohexyl]-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C28H31N3O2/c1-2-31(26(32)24-18-10-13-21-29-24)28(19-11-5-12-20-28)27(33)30-25(22-14-6-3-7-15-22)23-16-8-4-9-17-23/h3-4,6-10,13-18,21,25H,2,5,11-12,19-20H2,1H3,(H,30,33) |
Clé InChI |
RJQYUOUKAWDHAM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)C1=CC=CC=N1)C2(CCCCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148417.png)
![2-methyl-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15148423.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)


![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)
